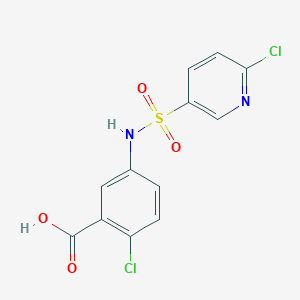

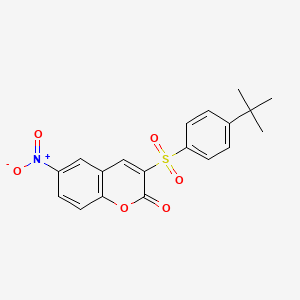

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

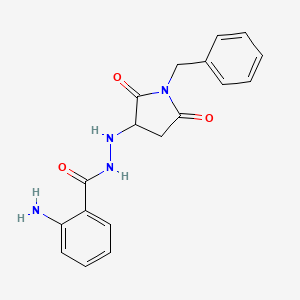

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid, also known as CPB or CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPB is a potent inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in immune cell signaling. Inhibition of JAK3 has been identified as a potential therapeutic strategy for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学的研究の応用

Synthesis and Biological Activity

Hypoglycemic Agents

The research on benzoic acid derivatives, including sulfonamides, has led to the development of potent hypoglycemic agents such as repaglinide. These studies explore the structure-activity relationships within these compounds, highlighting the significance of specific functional groups in enhancing hypoglycemic activity (Grell et al., 1998).

C–H Functionalization

A novel approach to the meta-C–H olefination of benzoic acid derivatives has been developed, using a nitrile-based sulfonamide template. This method facilitates selective and efficient synthetic pathways for modifying benzoic acid structures, which are crucial in drug development (Li et al., 2016).

Antimicrobial Agents

Research into thiazolopyrimidine-based sulfonamides, incorporating the benzothiazole moiety, has yielded new agents with significant antimicrobial activity. These compounds are synthesized from benzoic acid derivatives and evaluated for their effectiveness against various bacterial and fungal strains (Patel, Purohit, & Rajani, 2014).

Chemical Synthesis and Modification

Amidation Processes

The conversion of benzylic hydrocarbons to corresponding sulfonamides through copper-catalyzed reactions with anhydrous chloramine-T showcases the versatility of sulfonamide groups in chemical synthesis processes (Bhuyan & Nicholas, 2007).

Carbonic Anhydrase Inhibitors

Studies on sulfonamide derivatives reveal their potential as selective inhibitors of carbonic anhydrase isoforms, highlighting the importance of subtle structural variations for therapeutic specificity (Bozdağ et al., 2014).

Metal Complexes and Structural Analysis

- Metal Complexes: Research into the electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic podates demonstrates the impact of sulfonamide substituents on the electronic structure and stability of metal complexes (Edder et al., 2000).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds .

Result of Action

The potential involvement of this compound in sm cross-coupling reactions suggests that it could play a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Action Environment

The success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-chloro-5-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-10-3-1-7(5-9(10)12(17)18)16-21(19,20)8-2-4-11(14)15-6-8/h1-6,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKVZHQGWDFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)